Einecs 266-986-1

Cooling agent TRPM8 activation Sensory persistence

Einecs 266‑986‑1 (CAS 67738‑02‑7) is the single‑stereoisomer monoterpenoid diol (1R,2S,5S)‑5‑(2‑hydroxypropan‑2‑yl)‑2‑methylcyclohexan‑1‑ol, systematically named (1α,3β,4β)‑p‑menthane‑3,8‑diol [REFS‑1]. With molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol, it belongs to the p‑menthane‑3,8‑diol (PMD) family that is widely exploited for insect repellency and trigeminal cooling sensation [REFS‑2].

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 67738-02-7
Cat. No. B12693726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 266-986-1
CAS67738-02-7
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCC1CCC(CC1O)C(C)(C)O
InChIInChI=1S/C10H20O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m0/s1
InChIKeyQTJUHINKPNOAEU-XHNCKOQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 266-986-1 (CAS 67738-02-7) — Defined-Stereochemistry p‑Menthane-3,8‑diol for Reproducible Cooling, Repellency, and Chiral Synthesis


Einecs 266‑986‑1 (CAS 67738‑02‑7) is the single‑stereoisomer monoterpenoid diol (1R,2S,5S)‑5‑(2‑hydroxypropan‑2‑yl)‑2‑methylcyclohexan‑1‑ol, systematically named (1α,3β,4β)‑p‑menthane‑3,8‑diol [REFS‑1]. With molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol, it belongs to the p‑menthane‑3,8‑diol (PMD) family that is widely exploited for insect repellency and trigeminal cooling sensation [REFS‑2]. Unlike the isomeric mixtures commonly sold under the PMD umbrella, this compound is supplied as a stereochemically defined entity (purity typically ≥99%) [REFS‑3], enabling precise structure–activity studies and formulation consistency.

Why Einecs 266-986-1 Cannot Be Replaced by Unspecified PMD Mixtures or Racemates


Commercial p‑menthane‑3,8‑diol (PMD) products frequently consist of complex isomeric mixtures whose stereochemical composition varies by source and batch [REFS‑1]. The cooling‑sensation intensity and persistence of PMD are exquisitely sensitive to the ratio of (1S)‑ to (1R)‑isomers, with (1S)‑enriched mixtures delivering 2–5‑fold stronger cooling than the (1R)‑isomer alone [REFS‑2]. Substituting a defined (1R,2S,5S)‑stereoisomer with an undefined mixture therefore introduces uncontrolled variability in sensory performance, invalidates structure–activity correlations, and complicates regulatory compliance where a single chemical entity is specified. Where insect‑repellent efficacy is concerned, all four PMD stereoisomers are equally active against Anopheles gambiae [REFS‑3], meaning that stereochemical purity does not compromise repellency but is the critical variable for cooling‑agent applications.

Quantitative Differentiation Evidence for Einecs 266-986-1 (CAS 67738-02-7) — Comparator‑Backed Data for Procurement Decisions


Cooling Sensation Potency — (1R)-PMD vs. (1S)-Enriched Mixture

The (1R,2S,5S)-stereoisomer (this compound) serves as the reference (1R)-p-menthane-3,8-diol. According to patent disclosure US20140219931A1, a p-menthane-3,8-diol isomer mixture containing ≥50% (1S)-isomers exhibits a cooling sensation 2 to 5 times as strong as, and 1.5 to 3 times as persistent as, that of (1R)-p-menthane-3,8-diol [1]. Thus the pure (1R)-isomer provides a defined, milder‑cooling baseline, whereas (1S)-enriched mixtures deliver amplified cooling. This differential is essential for formulators who require a consistent and predictable sensory profile.

Cooling agent TRPM8 activation Sensory persistence

Insect Repellency — Stereoisomers Equipotent Against Anopheles gambiae

Barasa et al. (2002) synthesized the four PMD stereoisomers and tested their repellency against female Anopheles gambiae s.s. using a standard arm‑in‑cage assay. All four stereoisomers, including the (1R,2S,5S)-form, displayed statistically equivalent repellent activity; racemic blends and the diastereomeric mixture of all four isomers were also equally repellent [1]. This establishes that insect repellency is not a differentiating feature among the individual PMD stereoisomers, meaning the defined (1R,2S,5S)-stereoisomer can be used interchangeably with any other PMD isomer for mosquito‑repellent applications without loss of efficacy.

Mosquito repellent PMD Vector control

Chiral Purity — Single Enantiomer vs. Commercial PMD Mixtures

Commercial PMD (CAS 42822‑86‑6) is typically an undefined mixture of up to eight stereoisomers, with the exact composition rarely disclosed [1]. In contrast, Einecs 266‑986‑1 (CAS 67738‑02‑7) is specified as the single (1α,3β,4β)-isomer, supplied at ≥99% purity by multiple vendors . This defined stereochemistry is indispensable for applications requiring a single enantiomer, such as chiral building block synthesis, enantioselective catalysis, and structure–activity relationship studies where the presence of other stereoisomers would confound results.

Chiral resolution Enantiomeric excess Asymmetric synthesis

Physicochemical Properties — Boiling Point, Flash Point, and LogP Differentiate from Menthol and Sobrerol

The target diol exhibits a predicted boiling point of 268.5±8.0 °C at 760 mmHg and a flash point of 121.3±13.0 °C, with a LogP of 1.30 . These values differ markedly from the monohydroxy analog menthol (bp 212 °C, LogP ~3.4) and the unsaturated diol sobrerol (bp ~270 °C, LogP ~1.8) [1]. The higher boiling point and lower LogP of PMD relative to menthol imply lower volatility and greater water solubility, which translates into longer residence time on skin and reduced inhalation exposure—advantages for topical repellent and cooling formulations.

Volatility Formulation stability QSAR

Regulatory Identity — Einecs 266-986-1 Is a Distinct Inventory Entry

Einecs 266‑986‑1 corresponds uniquely to the single stereoisomer (1α,3β,4β)-3-hydroxy-α,α,4-trimethylcyclohexanemethanol, as recorded in the European Inventory of Existing Commercial Chemical Substances [1]. In contrast, the more widely cited PMD (CAS 42822‑86‑6) is listed under EINECS 255‑953‑7 and covers unspecified stereoisomeric mixtures . Additionally, p‑menthane‑3,8‑diol is registered as FEMA GRAS No. 4053, but the FEMA definition likewise does not restrict stereochemistry . For regulatory submissions requiring a precise chemical identity, the unique EINECS number of the target compound provides unambiguous traceability that generic PMD cannot offer.

REACH registration EINECS inventory Flavor regulation

Bitterness Profile — (1R)-PMD Is Less Bitter Than Menthol, Enabling Higher Use Levels

The patent US20140219931A1 reports that p‑menthane‑3,8‑diols, including the (1R)-isomer, are free from the pronounced bitterness that limits the usable concentration of 1‑menthol in oral and topical products [1]. While the (1S)-enriched PMD mixture shows the strongest overall performance, the (1R)-isomer still provides a cooling sensation with a substantially lower bitterness profile compared to menthol. This permits incorporation of Einecs 266‑986‑1 at higher doses in cooling formulations, oral‑care compositions, and beverages without the need for extensive bitterness‑masking strategies.

Sensory science Flavor masking Cooling agents

Optimal Deployment Scenarios for Einecs 266-986-1 Based on Validated Differential Evidence


Chiral Building Block for Enantioselective Synthesis of Terpenoid Derivatives

The defined (1R,2S,5S) absolute configuration of Einecs 266‑986‑1 makes it a reliable scaffold for asymmetric synthesis of complex terpenoids, pheromones, or chiral ligands. Because commercial PMD mixtures contain up to eight stereoisomers [REFS‑1], their use introduces stereochemical ambiguity that undermines enantiomeric excess determinations. In contrast, CAS 67738‑02‑7 provides a single enantiomer at ≥99% purity [REFS‑2], enabling precise control over the stereochemical outcome of subsequent transformations. This is particularly valuable in medicinal chemistry programs where the absolute configuration of a lead compound must be established unequivocally.

Negative Control in Cooling‑Agent Structure–Activity Relationship (SAR) Studies

The (1R)-PMD stereoisomer exhibits a cooling sensation that is 2–5‑fold weaker and 1.5–3‑fold less persistent than (1S)-enriched PMD mixtures [REFS‑1]. This property positions Einecs 266‑986‑1 as an ideal negative‑control compound in TRPM8‑channel activation assays and in vivo cooling‑sensation panels. By including the defined (1R)-isomer as a low‑activity comparator, researchers can quantify the stereospecific contribution of the (1S)-configuration to cooling potency, distinguishing it from non‑stereospecific physicochemical effects such as volatility or skin penetration.

Standardized Mosquito‑Repellent Active with Consistent Pharmacokinetics

All four PMD stereoisomers are equally effective against Anopheles gambiae [REFS‑1], so repellent efficacy does not drive stereoisomer selection. However, the single‑isomer nature of Einecs 266‑986‑1 ensures batch‑to‑batch consistency in dermal absorption, metabolic fate, and environmental dissipation. Formulators developing EPA‑registered or CDC‑recommended repellent products can use this compound to eliminate pharmacokinetic variability arising from undefined isomeric mixtures, thereby simplifying safety‑dossier preparation and quality‑control release testing.

Low‑Bitterness Cooling Agent for Oral‑Care and Confectionery Formulations

The (1R)-PMD stereoisomer retains a cooling effect while being largely free of the bitterness that restricts menthol’s use level [REFS‑1]. In toothpaste, mouthwash, chewing gum, and hard‑candy applications where consumer acceptability depends on a clean, non‑bitter taste, Einecs 266‑986‑1 can be incorporated at higher concentrations than menthol without provoking rejection. Its physicochemical profile—lower volatility than menthol (bp 268.5 °C vs. 212 °C) and greater hydrophilicity (LogP 1.30 vs. 3.4) [REFS‑2]—further supports prolonged oral retention and gradual release of the cooling sensation.

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